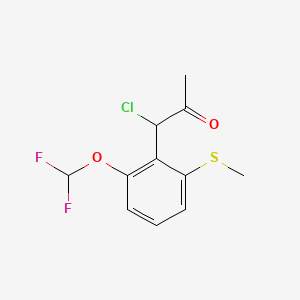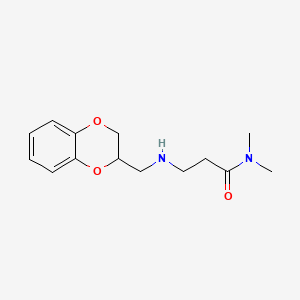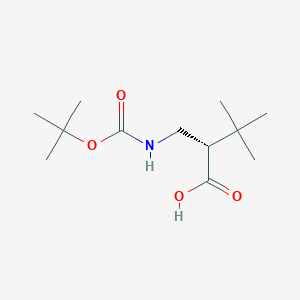
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, where the Boc group is used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The Boc group is introduced to protect the amine group from unwanted reactions during subsequent synthetic steps.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in peptide coupling reactions where the Boc-protected amine reacts with carboxylic acids or their derivatives to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Di-tert-butyl dicarbonate (Boc2O):
Triethylamine: Acts as a base in the protection reaction.
Major Products
The major products formed from these reactions include the deprotected amine, peptides, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides where the Boc group protects the amine functionality during chain elongation.
Medicinal Chemistry: Utilized in the development of pharmaceuticals where protected amino acids are intermediates in drug synthesis.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site. This selective protection and deprotection enable the compound to participate in complex synthetic pathways without unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Another Boc-protected amino acid derivative with similar protective properties.
tert-Butoxycarbonyl derivatives of amino acids: A broad class of compounds where the Boc group is used to protect the amine functionality.
Uniqueness
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure, which includes a dimethylbutanoic acid backbone. This structure provides steric hindrance, enhancing the stability of the Boc group and making it particularly useful in peptide synthesis where selective protection is crucial.
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(2S)-3,3-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)7-13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Clé InChI |
YYOSOHHBTSZOOE-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)C(CNC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


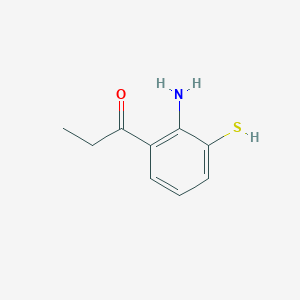
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
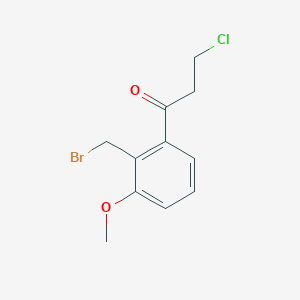
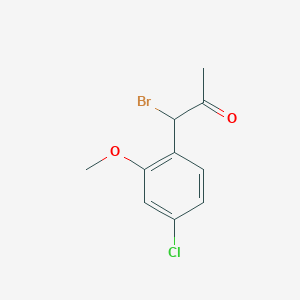
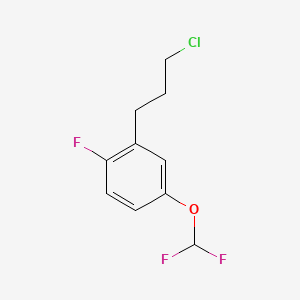
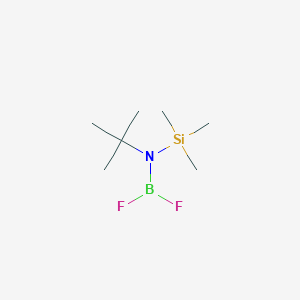

![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)

